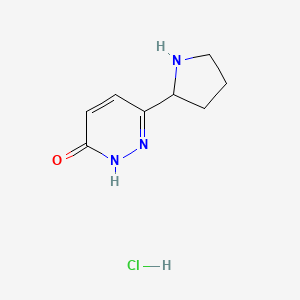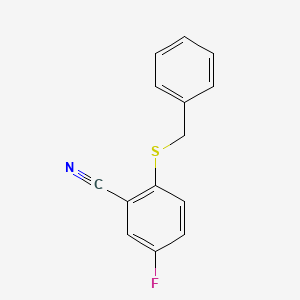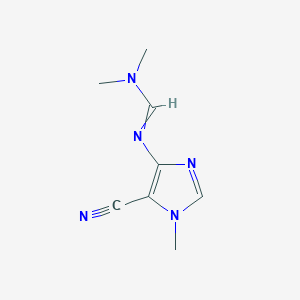![molecular formula C26H30N2O8 B11823816 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)
5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-: is a complex heterocyclic compound known for its diverse biological activities. This compound is part of a broader class of indole derivatives, which are known for their significant pharmacological properties .
Méthodes De Préparation
The synthesis of 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- involves multiple steps. One common method includes the Fischer-indole synthesis followed by intramolecular esterification . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the indole ring and subsequent cyclization to form the pyranoquinolizinone structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or pyranoquinolizinone rings.
Applications De Recherche Scientifique
5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer and antiviral agent due to its ability to inhibit topoisomerase I and various kinases . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biological pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as topoisomerase I and various kinases . By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to its anticancer and antiviral effects. The specific pathways involved may vary depending on the biological context and the specific target enzymes.
Comparaison Avec Des Composés Similaires
Similar compounds to 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- include other indole derivatives and pyranoquinolizinones . These compounds share similar structural features and biological activities but may differ in their specific pharmacological properties and mechanisms of action. For example, indolo[2,3-c]coumarins and pyrazolo-fused pyranoindolones are structurally related and have been studied for their anticancer and antiviral activities .
Propriétés
Formule moléculaire |
C26H30N2O8 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(1S,18S,19R,20S)-19-ethenyl-18-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19+,21+,22-,23+,25+,26-/m1/s1 |
Clé InChI |
LBRPLJCNRZUXLS-BZFWDVQSSA-N |
SMILES isomérique |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)C6=CC=CC=C6N4 |
SMILES canonique |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)


![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)



![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)

![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
